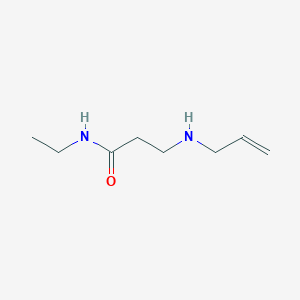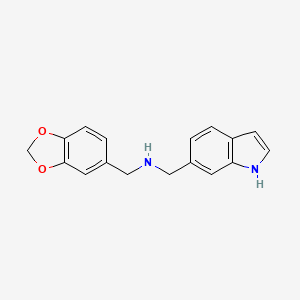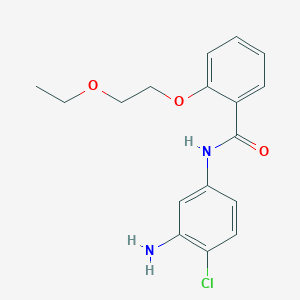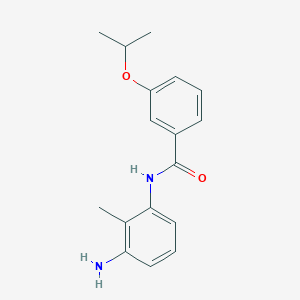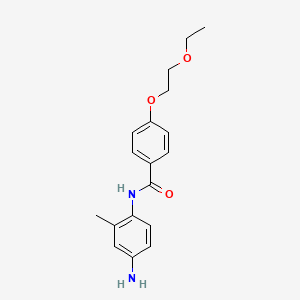![molecular formula C16H23N3 B1385213 [4-(4,5-Dimethyl-1H-benzimidazol-2-yl)cyclohexyl]-methylamine CAS No. 933719-75-6](/img/structure/B1385213.png)
[4-(4,5-Dimethyl-1H-benzimidazol-2-yl)cyclohexyl]-methylamine
Overview
Description
4-(4,5-Dimethyl-1H-benzimidazol-2-yl)cyclohexyl]-methylamine (DMBM) is a cyclic amine compound that has been studied for its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology. It has been used in a variety of scientific research applications, including as a substrate for enzymatic reactions, as a ligand for metal ions, and as a catalyst for organic syntheses. The mechanism of action of DMBM is still being investigated, but its biochemical and physiological effects are beginning to be understood.
Scientific Research Applications
Anticancer Potential
Research has demonstrated the anticancer activity of benzimidazole derivatives. For instance, a study by Rasal et al. (2020) synthesized a new series of 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives bearing benzimidazole moieties. These compounds were evaluated for in vitro anticancer activity against various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancer. Some derivatives exhibited significant antiproliferative activity, particularly against MDA-MB human cancer cell lines, highlighting their potential in anticancer drug development (Rasal, Sonawane, & Jagtap, 2020).
Structural Analysis and Applications
The structural properties of benzimidazole derivatives have been extensively studied. Ozbey et al. (2001) investigated the crystal structure of a specific benzimidazole derivative, providing detailed insights into its molecular conformation. This type of structural analysis is crucial for understanding the chemical and physical properties of these compounds, which can be applied in various scientific and pharmaceutical contexts (Ozbey, Kuş, & Göker, 2001).
Antimicrobial Activity
Benzimidazole derivatives also exhibit antimicrobial properties. Vlasov et al. (2021) conducted research on a series of S-alkyl benzimidazole-thienopyrimidines, revealing their antimicrobial properties against both Gram-positive and Gram-negative bacteria and the Candida albicans fungal strain. This study suggests the potential of these compounds as antibacterial agents (Vlasov, Vlasova, Severina, Krolenko, Borysov, Abu Sharkh, Vlasov, & Georgiyants, 2021).
Synthesis and Characterization for Various Applications
Several studies focus on the synthesis and characterization of benzimidazole derivatives, which is fundamental for their application in scientific research and drug development. For example, Tavman et al. (2009) synthesized and characterized 4-methoxy-2-(5-H/Me/Cl/NO2 -1H -benzimidazol-2-yl)-phenols and their metal complexes, evaluating their antibacterial activity. Such studies are essential for advancing the understanding and potential applications of these compounds in various fields, including medicinal chemistry (Tavman, Ikiz, Bagcigil, Özgür, & Ak, 2009).
properties
IUPAC Name |
[4-(4,5-dimethyl-1H-benzimidazol-2-yl)cyclohexyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3/c1-10-3-8-14-15(11(10)2)19-16(18-14)13-6-4-12(9-17)5-7-13/h3,8,12-13H,4-7,9,17H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNYFSNGZSEYBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC(=N2)C3CCC(CC3)CN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4,5-Dimethyl-1H-benzimidazol-2-yl)cyclohexyl]-methylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(5-Amino-2-fluorophenyl)-2-[4-(tert-butyl)-phenoxy]acetamide](/img/structure/B1385131.png)


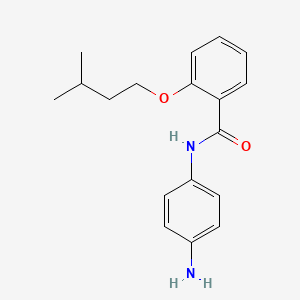

![N1-[4-(Diethylamino)benzyl]-1,3-propanediamine](/img/structure/B1385141.png)
